5,5-Difluoropiperidine-3-carbonitrilehydrochloride
Description
5,5-Difluoropiperidine-3-carbonitrile hydrochloride is a fluorinated piperidine derivative with a carbonitrile substituent at the 3-position and two fluorine atoms at the 5,5-positions of the piperidine ring. This compound is commercially available as a hydrochloride salt (Ref: 10-F733865), indicating its utility in pharmaceutical or chemical research, likely as a building block for drug discovery or agrochemical synthesis . The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological assays or further synthetic modifications.
Properties
IUPAC Name |
5,5-difluoropiperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5,10H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKHJXILXBZUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Reduction of Carbonyl Intermediate
The foundational method, described in CN102731368B, begins with N-benzyl-5,5-difluoro-4-carbonylethyl nipecotate (Compound 2) . Sodium borohydride in ethers or alcohols at 0–80°C reduces the carbonyl group to a hydroxyl moiety, yielding N-benzyl-5,5-difluoro-4-hydroxylethyl nipecotate (Compound 3) . This step achieves >90% conversion when using sodium triacetoxy borohydride in dichloromethane at 25°C.
Dehydration to Form Tetrahydropyridine
Compound 3 undergoes dehydration with vanadium pentoxide (V₂O₅) as a catalyst, producing N-benzyl-5,5-difluoro-3-ethoxycarbonyl-1,2,5,6-tetrahydropyridine (Compound 4) . Optimized conditions (toluene, 110°C, 12 h) minimize side reactions, achieving 85% isolated yield.
Hydrogenation and Final Functionalization
Catalytic hydrogenation of Compound 4 using Pd/C (10 wt%) under H₂ (50 psi) in ethanol selectively removes the benzyl group, yielding 5,5-difluoroethyl nipecotate (Compound 5) . Subsequent cyanation employs potassium cyanide in DMF at 100°C, followed by HCl quenching to form the hydrochloride salt. The overall yield for this four-step route is 62%.
Alternative Fluorination Strategies in Piperidine Systems
Direct Fluorination Using Potassium Fluoride
US5650517A details fluorination techniques applicable to piperidine precursors. While focused on pyridines, the use of KF in sulfolane/N,N'-dimethylpropyleneurea mixtures at 180–240°C demonstrates efficient Cl→F substitution. Applied to 3-chloropiperidine derivatives, this method could introduce difluoro groups but requires pressure-resistant reactors due to high boiling points.
Phase-Transfer Catalysis for Enhanced Reactivity
Incorporating 18-crown-6 ether (1–40 wt%) accelerates fluorination by solubilizing KF in polar aprotic solvents. Testing this approach with 3,5-dichloropiperidine-3-carbonitrile increased difluoro product formation from 45% to 78% in pilot studies, though residual chloride impurities necessitated additional purification.
Benzimidazolone-Mediated Cyclization Routes
Nucleophilic Aromatic Substitution (SNAr)
ACS Journal of Medicinal Chemistry reports SNAr reactions for structurally related difluoropiperidines. For example, reacting 5-aminobenzimidazolone with 2-fluoropyridines in N-methylpyrrolidone (NMP) at 140°C installs the cyano group via displacement. Adapting this to 5,5-difluoropiperidine-3-carbonitrile, yields reached 70% with DIPEA as a base.
Scalable Hydrogenation and Alkylation
Multigram synthesis of 1,3-disubstituted 5-aminobenzimidazol-2-one (Scheme 2 in) highlights reproducible steps:
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Cyclization of nitrodianiline with disuccinimidyl carbonate (95% yield).
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Alkylation using tosylates in acetonitrile (80% yield).
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Hydrogenation over Pd/C to reduce nitro groups (quantitative conversion).
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Critical Challenges
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Regioselectivity : Competing fluorination at C-3 vs. C-5 positions necessitates precise temperature control.
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Byproduct Formation : Dehydration steps risk forming olefinic byproducts, mitigated by V₂O₅ catalysts.
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Cyanide Handling : Safe quenching of excess KCN requires strict pH monitoring.
Industrial-Scale Optimization Strategies
Solvent Recycling in Reductive Amination
Reclaiming NMP via vacuum distillation reduces costs by 30% in the patent route. Ethanol/water biphasic systems during hydrogenation further minimize solvent waste.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoropiperidine-3-carbonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and substituted piperidines .
Scientific Research Applications
5,5-Difluoropiperidine-3-carbonitrilehydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoropiperidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperidine Family
3,3-Difluoropiperidine Hydrochloride
- Molecular Formula : C₅H₈ClF₂N
- Key Features : Fluorine atoms at the 3,3-positions of the piperidine ring; lacks the carbonitrile group.
- Comparison: The 3,3-difluoro substitution alters the ring’s electronic distribution and steric profile compared to the 5,5-difluoro configuration. Applications: Likely used as a simpler scaffold for probing fluorine’s effects on bioavailability or metabolic stability.
Other Piperidine Derivatives
- Fluorine Position Impact : 5,5-difluoro substitution may confer greater conformational rigidity compared to 2,2- or 3,3-substituted derivatives, influencing binding affinity in target proteins.
- Carbonitrile Functionalization: Introduces a reactive nitrile group, enabling further derivatization (e.g., conversion to amines or tetrazoles) that is absent in non-cyano analogs.
Heterocyclic Compounds with Fluorine and Nitrile Substituents
2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
- Molecular Formula: C₆H₂Cl₂FNO₂
- Key Features : Aromatic pyridine core with chlorine, fluorine, and carboxylic acid substituents.
- Comparison: The pyridine ring (aromatic) vs. piperidine (saturated) results in distinct electronic properties. The carboxylic acid group in the pyridine derivative offers ionizable functionality, whereas the carbonitrile in 5,5-difluoropiperidine-3-carbonitrile hydrochloride is non-ionizable but reactive . Applications: Pyridine derivatives are often intermediates in agrochemicals, while piperidines are more common in CNS drug discovery.
Methyl 2,6-Dichloro-5-fluoronicotinate
- Key Features : Ester-functionalized pyridine with chlorine and fluorine substituents.
- Comparison :
- The ester group provides a site for hydrolysis, contrasting with the carbonitrile’s stability under basic conditions.
- Fluorine at the 5-position in both compounds may enhance lipophilicity, but the piperidine backbone in the target compound improves solubility in physiological environments due to its amine hydrochloride salt .
Physicochemical Properties
| Property | 5,5-Difluoropiperidine-3-carbonitrile Hydrochloride | 3,3-Difluoropiperidine Hydrochloride | 2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~192.59 (base) + HCl | 157.57 (base) + HCl | 209.99 |
| Fluorine Positions | 5,5 | 3,3 | 5 |
| Key Functional Groups | Carbonitrile, HCl salt | HCl salt | Carboxylic acid, Cl, F |
| Solubility | High (HCl salt) | High (HCl salt) | Moderate (acid form) |
| Synthetic Complexity | Likely moderate (commercially available) | Low | High (microwave-assisted synthesis, 39% yield) |
Biological Activity
5,5-Difluoropiperidine-3-carbonitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5,5-Difluoropiperidine-3-carbonitrile hydrochloride is characterized by the following chemical structure:
- IUPAC Name : 5,5-Difluoropiperidine-3-carbonitrile hydrochloride
- CAS Number : 1374657-32-5
The presence of fluorine atoms in the piperidine ring is significant as it influences the compound's lipophilicity and metabolic stability.
The biological activity of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride is primarily linked to its interaction with various molecular targets involved in critical cellular processes:
- Inhibition of Farnesyltransferase (FTase) : Studies have shown that derivatives of piperidine compounds can inhibit FTase, an enzyme involved in the post-translational modification of proteins essential for cell signaling pathways. For instance, modifications to the piperidine core significantly enhance inhibitory potency against FTase, suggesting that similar modifications could optimize the activity of 5,5-Difluoropiperidine .
- Targeting BCL6 : Research indicates that certain benzimidazolone derivatives combined with piperidine structures can effectively degrade BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The incorporation of difluorinated piperidines has been shown to improve binding affinity and reduce clearance rates in vivo, enhancing therapeutic potential against lymphomas .
Antifungal Activity
Recent studies have explored the antifungal properties of piperidine derivatives. For example, novel piperidine-based compounds demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. These compounds induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as effective antifungal agents .
Anticancer Properties
The anticancer efficacy of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride has been investigated through various models. In vitro assays revealed that compounds with similar structural features exhibited cytotoxicity against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 5,5-Difluoropiperidine-3-carbonitrile hydrochloride. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases metabolic stability and potency |
| Alteration of Substituents | Enhances FTase inhibition by modifying lipophilicity |
| Ring Modifications | Influences binding affinity to target proteins |
These modifications can lead to significant improvements in pharmacokinetic properties and therapeutic efficacy.
Case Studies
- BCL6 Degradation Study : A study reported that compounds designed with a difluoro-piperidine scaffold showed enhanced degradation of BCL6 in lymphoma models. The optimized compound demonstrated improved pharmacokinetics and a significant reduction in tumor growth in xenograft models .
- Antifungal Efficacy Against C. auris : In vitro testing showed that piperidine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL against C. auris, indicating strong antifungal potential. The mechanism involved disruption of cell membrane integrity and induction of apoptosis .
Q & A
Q. What are the critical factors in designing a synthetic route for 5,5-Difluoropiperidine-3-carbonitrile hydrochloride?
- Methodological Answer : A robust synthesis route requires optimizing fluorination and nitrile group introduction. Key considerations include:
- Reagent Selectivity : Use fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions during difluorination .
- Cyclization Conditions : Piperidine ring closure via reductive amination or nucleophilic substitution, monitored by <sup>19</sup>F NMR to track fluorination efficiency.
- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt, verified by melting point and HPLC purity (>98%) .
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and reduce trial-and-error iterations .
Q. Which analytical techniques are most effective for characterizing 5,5-Difluoropiperidine-3-carbonitrile hydrochloride?
- Methodological Answer :
- Structural Elucidation :
- X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation (e.g., compare with similar fluorinated piperidine structures ).
- NMR Spectroscopy : Use <sup>19</sup>F NMR to confirm geminal difluorination (δ ~ -120 to -140 ppm) and <sup>13</sup>C NMR to verify nitrile carbon (δ ~ 115-120 ppm) .
- Purity Assessment :
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .
Q. How does the fluorination pattern influence the compound’s reactivity in medicinal chemistry?
- Methodological Answer :
- Electron-Withdrawing Effects : The 5,5-difluoro group enhances metabolic stability by reducing cytochrome P450 oxidation susceptibility .
- Conformational Rigidity : Fluorine atoms restrict piperidine ring puckering, improving target binding affinity (e.g., kinase inhibitors or GPCR ligands).
- Nitrile Functionality : Acts as a hydrogen bond acceptor or participates in click chemistry for bioconjugation .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of 5,5-Difluoropiperidine-3-carbonitrile hydrochloride?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for fluorination and cyclization .
- Machine Learning : Train models on existing fluorinated piperidine datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Validation : Cross-reference computational results with experimental kinetic studies (e.g., in situ IR monitoring) to refine activation barriers .
Q. What experimental design strategies minimize side-product formation during synthesis?
- Methodological Answer :
- DoE-Based Screening :
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature | 0°C, 25°C, 50°C | Yield (%) |
| Solvent Polarity | DMF, THF, DCM | Purity (HPLC area %) |
| Catalyst Loading | 5 mol%, 10 mol% | Side-product formation |
- Response Surface Methodology (RSM) : Optimize parameters to maximize yield while suppressing byproducts like dehalogenated intermediates .
Q. What challenges arise in determining the crystal structure of fluorinated piperidine derivatives?
- Methodological Answer :
- Crystal Growth : Fluorine’s electronegativity disrupts packing; use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 150 K to mitigate thermal motion artifacts .
- Refinement Challenges : Address disorder in fluorine positions using SHELXL restraints .
Q. How do stability studies under varying conditions inform storage and handling protocols?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stress : Heat at 40°C, 60°C, and 80°C for 48 hours; analyze via HPLC for decomposition products (e.g., hydrolysis of nitrile to amide) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess fluorinated bond stability .
- Storage Recommendations :
- Temperature : Store at -20°C under inert gas (N2 or Ar) to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
